4-ethyl-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide
Description
This compound features a dioxopiperazine core substituted with an ethyl group at the 4-position and a carboxamide linkage to a tetrahydrobenzothiophene-methyl moiety. Though specific pharmacological data are unavailable in the provided evidence, structural analogs (e.g., dioxopiperazine carboxamides in ) suggest relevance in medicinal chemistry, particularly for antibiotics or protease inhibitors .
Properties
IUPAC Name |
4-ethyl-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-2-18-7-8-19(14(21)13(18)20)15(22)17-10-16(23)6-3-4-12-11(16)5-9-24-12/h5,9,23H,2-4,6-8,10H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSMJHZBWTZTDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC2(CCCC3=C2C=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Functional Groups and Spectral Features
Key Observations:
- The target compound’s dioxopiperazine core is shared with thiazolidine derivatives (), but its tetrahydrobenzothiophene substituent distinguishes it from the phenyl/thiazolidine groups in analogs .
- Unlike triazole-thiones (), which exhibit tautomerism and C=S stretching, the target compound’s carboxamide and dioxopiperazine C=O groups dominate its IR profile .
- The imidazopyridine ester () lacks a piperazine ring but shares polar groups (nitro, cyano) that contrast with the target’s lipophilic benzothiophene .
Physicochemical Properties
- Lipophilicity: The ethyl group and benzothiophene in the target compound likely enhance lipophilicity compared to polar triazole-thiones () and imidazopyridine esters () .
- Solubility: The carboxamide and hydroxyl groups may improve aqueous solubility relative to thiazolidine derivatives (), which feature carboxylic acids prone to pH-dependent ionization .
Potential Pharmacological Implications
- Target Binding: The dioxopiperazine-carboxamide scaffold (shared with compounds) may facilitate hydrogen bonding with proteases or kinases, while the benzothiophene could enhance membrane permeability .
- Metabolic Stability: The absence of ester or nitro groups (cf. ) suggests reduced susceptibility to hydrolysis or reduction compared to imidazopyridine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
